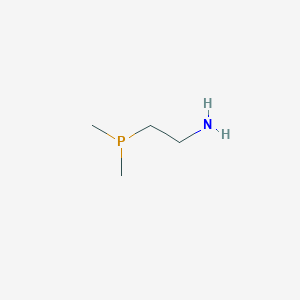
Ethanamine, 2-(dimethylphosphino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanamine, 2-(dimethylphosphino)- can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromoethanamine with dimethylphosphine under controlled conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of ethanamine, 2-(dimethylphosphino)- often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-(dimethylphosphino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds like bromoethane are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary amines, and substituted ethanamines .
Scientific Research Applications
Ethanamine, 2-(dimethylphosphino)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ethanamine, 2-(dimethylphosphino)- exerts its effects involves its ability to coordinate with metal ions. The dimethylphosphino group acts as a donor, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, influencing reaction pathways and product formation .
Comparison with Similar Compounds
Similar Compounds
Ethanamine, 2-(dimethylphosphino)-N-[2-(dimethylphosphino)ethyl]: Another compound with similar functional groups but different structural arrangement.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A related compound with phenyl groups attached to the phosphine.
Uniqueness
Ethanamine, 2-(dimethylphosphino)- is unique due to its specific combination of amine and dimethylphosphino groups, which allows it to act as a versatile ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in catalytic applications .
Properties
CAS No. |
79728-80-6 |
|---|---|
Molecular Formula |
C4H12NP |
Molecular Weight |
105.12 g/mol |
IUPAC Name |
2-dimethylphosphanylethanamine |
InChI |
InChI=1S/C4H12NP/c1-6(2)4-3-5/h3-5H2,1-2H3 |
InChI Key |
IKNKRQDYANBMHT-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















